![molecular formula C21H25ClFN3O3S B2965497 N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide CAS No. 866131-35-3](/img/structure/B2965497.png)
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide
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Overview
Description
“N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives has been achieved through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide” includes a piperazine ring, a sulfonyl group attached to a chlorophenyl group, a fluorophenyl group, and a methylbutanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown that derivatives of this compound have been synthesized and evaluated for their antibacterial activity. For instance, a series involving the synthesis of quinolone antibacterials demonstrated potent activity against both Gram-positive and Gram-negative bacteria. These compounds have been particularly noted for their efficacy in addressing drug-resistant bacterial strains (Taguchi et al., 1992).
Anti-osteoporotic Activity
Another area of research has focused on the application of related compounds as novel anti-osteoporotic agents. A study evaluated the effects of a derivative on bone loss in rats, indicating its effectiveness in preventing bone loss due to immobilization, thus highlighting its potential as an anti-osteoporotic agent (Uchii et al., 1998).
Anticancer Activities
The compound has also been part of studies aiming at developing anticancer agents. A study involving the synthesis of 4-aminoquinoline derivatives, including sulfonyl analogs, identified compounds with potent anticancer activities across various cancer cell lines. This research signifies the compound's potential in contributing to the development of new anticancer therapies (Solomon et al., 2019).
Enzyme Inhibition
Additionally, derivatives of this compound have been studied for their enzyme inhibition capabilities. One study synthesized a series of benzenesulfonamide derivatives incorporating ureido moieties, aiming at inhibiting carbonic anhydrase isoenzymes. These inhibitors were found to be potent against cytosolic and transmembrane, tumor-associated enzymes, indicating the compound's utility in pharmacologic applications (Congiu et al., 2015).
Future Directions
The future directions for research on “N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide” could include further investigation of its potential biological activities, such as its antimicrobial and antiproliferative effects . Additionally, modifications of its structure could be explored to enhance its lipophilic character and potentially improve its biological activity .
properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3S/c1-15(2)13-21(27)24-17-5-8-20(19(23)14-17)25-9-11-26(12-10-25)30(28,29)18-6-3-16(22)4-7-18/h3-8,14-15H,9-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKUZUOOSKAKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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